Triphenylstannane;hydrochloride
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Overview
Description
Preparation Methods
Triphenylstannane;hydrochloride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride . The reaction conditions involve the reduction of triphenyltin chloride in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Triphenylstannane;hydrochloride undergoes various types of chemical reactions, including:
Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.
Substitution: It can participate in substitution reactions where the triphenylstannyl group is transferred to other substrates.
Common reagents and conditions used in these reactions include AIBN as a radical initiator and organic solvents like benzene and THF . Major products formed from these reactions depend on the specific substrates and conditions but often include reduced or substituted organic compounds.
Scientific Research Applications
Triphenylstannane;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which triphenylstannane;hydrochloride exerts its effects involves the transfer of hydrogen atoms to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenylstannyl radical (Ph₃Sn·), which facilitates the generation of radicals or the cleavage of carbon-oxygen bonds .
Comparison with Similar Compounds
Triphenylstannane;hydrochloride can be compared with other similar organotin compounds, such as:
Triphenyltin hydroxide (Ph₃SnOH): Used in similar radical reactions and as an antifouling agent.
Triphenyltin chloride (Ph₃SnCl): Another precursor for the synthesis of this compound and used in organic synthesis.
Triphenyltin acetate (Ph₃SnOAc): Employed in organic synthesis and as an antifouling agent.
The uniqueness of this compound lies in its ability to generate hydrogen radicals efficiently, making it a valuable reagent in radical chemistry .
Properties
Molecular Formula |
C18H17ClSn |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
triphenylstannane;hydrochloride |
InChI |
InChI=1S/3C6H5.ClH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |
InChI Key |
ZDYYCRIXXMWWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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